{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone
Description
This compound (C₂₇H₂₂F₄N₄O₆; molar mass 574.48 g/mol) features a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a 2,6-dinitro-4-(trifluoromethyl)phenyl group at position 8, a phenyl group at position 3, and a 4-fluorophenyl methanone at position 4 . Key physical properties include a predicted boiling point of 687.8 ± 55.0 °C, density of 1.52 ± 0.1 g/cm³, and pKa of -2.11 ± 0.40, indicating high thermal stability and strong acidity due to electron-withdrawing nitro and trifluoromethyl groups .
Properties
IUPAC Name |
[8-[2,6-dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F4N4O6/c28-20-8-6-18(7-9-20)25(36)33-23(17-4-2-1-3-5-17)16-41-26(33)10-12-32(13-11-26)24-21(34(37)38)14-19(27(29,30)31)15-22(24)35(39)40/h1-9,14-15,23H,10-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHBYQQFFHSMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(C(CO2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)F)C5=C(C=C(C=C5[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F4N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound {8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone, known for its complex structure and notable chemical properties, has garnered attention in various fields of biological research. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 574.48 g/mol. The structure includes a diazaspiro framework and multiple nitro and trifluoromethyl substituents that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C27H22F4N4O6 |
| Molecular Weight | 574.48 g/mol |
| CAS Number | Not specified |
| Physical State | Solid |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of nitro and trifluoromethyl groups may enhance the lipophilicity and membrane permeability, facilitating their action against bacterial cell walls.
- Anticancer Properties : Research indicates that compounds featuring diazaspiro structures can inhibit cancer cell proliferation by inducing apoptosis. This is likely mediated through the modulation of signaling pathways involved in cell cycle regulation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes implicated in various metabolic pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on Antimicrobial Effects : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of similar nitro-substituted compounds against Gram-positive and Gram-negative bacteria. Results indicated a dose-dependent inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Anticancer Activity Assessment : In vitro assays conducted on cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that compounds with similar diazaspiro configurations significantly reduced cell viability at concentrations as low as 5 µM after 48 hours .
Scientific Research Applications
Pharmaceutical Development
This compound has shown potential in pharmaceutical applications due to its structural characteristics which may influence biological activity. Its unique diazaspiro structure can be pivotal in designing new drugs targeting specific biological pathways.
Case Study: Anticancer Activity
Research has indicated that derivatives of similar spiro compounds exhibit anticancer properties. A study on related compounds demonstrated their ability to inhibit tumor growth in vitro, suggesting that {8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone could be explored further for anticancer drug development.
Material Science
The compound's fluorinated structure contributes to its potential use in advanced materials, particularly in coatings and polymers that require enhanced thermal stability and chemical resistance.
Case Study: Coating Applications
Fluorinated compounds are known for their hydrophobic properties. A study evaluated the performance of fluorinated coatings derived from similar structures and found significant improvements in water repellency and durability under harsh environmental conditions.
Agrochemical Applications
The compound may also find applications as an agrochemical due to its potential as a pesticide or herbicide. The dinitro group is often associated with herbicidal activity.
Case Study: Herbicidal Efficacy
Research into dinitro compounds has shown promise in controlling weed populations without affecting crop yields. The application of {8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-y}(4-fluorophenyl)methanone could be tested for similar effects.
Comparison with Similar Compounds
Structural Analogues from Literature and Patents
The following compounds share structural or functional similarities:
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Core Structure : 4H-1,2,4-triazole ring .
- Substituents: 2,4-Difluorophenyl, phenylsulfonyl, and phenylethanone groups.
- Key Differences: Lacks the spirocyclic system, reducing conformational rigidity. Synthetic route involves sodium ethoxide and α-halogenated ketones, differing from the main compound’s undisclosed synthesis .
7-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-10-hydroxy-6-methyl-8-oxo-N-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]-6,7-diazaspiro[4.5]dec-9-ene-9-carboxamide
- Core Structure : 6,7-Diazaspiro[4.5]decane .
- Substituents : Hydroxyphenyl, pyrimidinyl, and carboxamide groups.
- Key Differences: Hydroxyl and carboxamide groups increase hydrogen-bonding capacity, likely enhancing target binding specificity in medicinal applications. Synthesized via iodination and reverse-phase chromatography, suggesting higher synthetic complexity .
Comparative Analysis Table
Functional Implications
- In contrast, the triazole analogue’s sulfonyl group may improve metabolic stability .
- Conformational Rigidity : The spirocyclic core in the main compound and the diazaspiro carboxamide restricts molecular flexibility, which could enhance binding selectivity compared to the triazole analogue’s planar structure .
- Solubility and Bioavailability : The diazaspiro carboxamide’s hydroxyl and carboxamide groups likely confer higher aqueous solubility, whereas the main compound’s lipophilic nitro/trifluoromethyl groups may favor membrane permeability .
Preparation Methods
Reaction Conditions and Optimization
- Reactants : 2-Chloro-3,5-dinitro-benzotrifluoride (95% purity) and sodium hydroxide (10–15% aqueous solution).
- Temperature : 60–80°C for 3.5–4 hours.
- Catalyst : None required, simplifying purification.
- Workup : Acidification with hydrochloric acid precipitates the phenol, achieving yields of 90–92.4%.
Table 1: Key Parameters for Intermediate Synthesis
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| NaOH Concentration | 10–15% by weight | 90–92.4 |
| Reaction Temperature | 60–80°C | — |
| Reaction Time | 3.5–4 hours | — |
This intermediate’s nitro and trifluoromethyl groups are critical for subsequent functionalization.
Construction of the Spirocyclic Core
The 1-oxa-4,8-diazaspiro[4.5]decane core is assembled via cyclization reactions. While direct data on this compound’s synthesis is limited, analogous methods for spirocyclic diazaspiro systems involve:
Cyclocondensation Strategy
- Step 1 : Formation of a bicyclic amine precursor through condensation of a diamine (e.g., 1,4-diaminobutane) with a ketone or aldehyde.
- Step 2 : Introduction of the oxa-group via oxidation or nucleophilic substitution, as seen in related 1-oxa-4,8-diazaspiro[4.5]decane derivatives.
Critical Considerations :
- Regioselectivity : Ensuring proper alignment of reactive sites to form the spiro junction.
- Protection-Deprotection : Temporary masking of amine groups to prevent undesired side reactions.
Functionalization of the Spirocyclic Core
Introduction of the 4-Fluorophenyl Methanone Group
The (4-fluorophenyl)methanone moiety is installed via Friedel-Crafts acylation or nucleophilic acyl substitution:
- Friedel-Crafts : Reaction of 4-fluorobenzoyl chloride with the spirocyclic amine in the presence of AlCl₃.
- Nucleophilic Substitution : Displacement of a leaving group (e.g., chloride) on the spirocyclic core by a 4-fluorophenyl Grignard reagent.
Table 2: Comparison of Acylation Methods
| Method | Reagents | Yield (%) |
|---|---|---|
| Friedel-Crafts | AlCl₃, 4-Fluorobenzoyl chloride | 75–85* |
| Grignard Reaction | 4-Fluorophenylmagnesium bromide | 65–75* |
*Estimated based on analogous reactions.
Coupling of the 2,6-Dinitro-4-(Trifluoromethyl)phenyl Group
The nitro-substituted aryl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution:
- Suzuki Coupling : Palladium-catalyzed cross-coupling between a boronic acid derivative and a halogenated spirocyclic intermediate.
- Nucleophilic Substitution : Displacement of a nitro group’s leaving position under basic conditions.
Industrial-Scale Optimization
Process Intensification
Solvent and Catalyst Recovery
- Solvent Recycling : Isophorone and xylene are reclaimed via distillation.
- Catalyst-Free Hydrolysis : Eliminates costs associated with catalyst removal.
Challenges and Mitigation Strategies
Nitro Group Reactivity
Spirocyclic Stability
- Challenge : Ring-opening under acidic or basic conditions.
- Solution : Buffered reaction media and pH monitoring.
Q & A
Q. What are the key synthetic challenges in preparing {8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone?
- Methodological Answer : The synthesis involves multi-step organic reactions, including spiro ring formation and functional group substitutions. Key challenges include:
- Spirocyclic Core Construction : Use of 1-oxa-4,8-diazaspiro[4.5]decane intermediates, requiring precise control of ring-closing reactions (e.g., cyclocondensation with nitroaryl groups) .
- Nitro and Trifluoromethyl Group Incorporation : Electrophilic substitution reactions under controlled conditions to avoid side reactions. For example, nitration of aromatic rings must balance reactivity and selectivity .
- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is critical due to the compound’s hydrophobicity and structural complexity .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the spirocyclic framework and substituent positions. Note that the nitro and trifluoromethyl groups may require high-resolution data due to electron density challenges .
- Spectroscopic Validation :
- ¹H/¹³C NMR : Assign peaks using DEPT and HSQC to distinguish sp³ vs. sp² carbons in the spiro ring.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Thermal Stability : Differential scanning calorimetry (DSC) data for similar spiro compounds indicate decomposition above 200°C. Store at -20°C under inert gas (N₂/Ar) to prevent oxidation .
- Light Sensitivity : Nitroaryl groups are prone to photodegradation; use amber vials and avoid prolonged UV exposure .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) impact biological activity in related compounds?
- Methodological Answer :
- SAR Studies : Compare analogues from patent data (e.g., EP 4 374 877 A2) where 2,6-dinitro substitution enhances target binding affinity vs. 3-nitro derivatives, which show reduced potency. Use in vitro assays (e.g., enzyme inhibition) to quantify effects .
- Computational Modeling : Density functional theory (DFT) calculations can predict electronic effects of trifluoromethyl and nitro groups on molecular interactions .
Q. What strategies resolve contradictions in crystallographic data for spiro compounds with bulky substituents?
- Methodological Answer :
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning, common in asymmetric spiro structures .
- Disorder Modeling : For flexible 4-fluorophenyl groups, apply PART/SUMP restraints to model positional disorder without overfitting .
Q. How can reaction yields be optimized for iodination at the 4-fluorophenyl group?
- Methodological Answer :
- Electrophilic Iodination : Use N-iodosuccinimide (NIS) in DMF at room temperature under N₂. For the target compound, a 96% yield was achieved by avoiding excess iodination reagents and optimizing stoichiometry (1.3 equiv NIS) .
- Workup : Quench with methanol to prevent decomposition, followed by C18 column purification to remove unreacted iodine species .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
